![molecular formula C22H24N4O9S3 B2422108 4-(N,N-双(2-甲氧基乙基)磺酰胺基)-N-(5-((4-硝基苯基)磺酰基)噻唑-2-基)苯甲酰胺 CAS No. 330201-86-0](/img/structure/B2422108.png)
4-(N,N-双(2-甲氧基乙基)磺酰胺基)-N-(5-((4-硝基苯基)磺酰基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O9S3 and its molecular weight is 584.63. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 4-(N,N-双(2-甲氧基乙基)磺酰胺基)-N-(5-((4-硝基苯基)磺酰基)噻唑-2-基)苯甲酰胺 作为抗癌剂具有潜在的价值。研究人员正在研究其抑制肿瘤生长、诱导细胞凋亡(程序性细胞死亡)以及干扰癌细胞信号通路的能力。 临床前研究探索了其对特定癌症类型的疗效,例如乳腺癌、肺癌或结肠癌 .
抗癌研究
总之,4-(N,N-双(2-甲氧基乙基)磺酰胺基)-N-(5-((4-硝基苯基)磺酰基)噻唑-2-基)苯甲酰胺 在癌症研究到药物开发等不同领域都展现出巨大的潜力。 其多方面的特性值得进一步研究和应用于创新疗法 . 🌟
生物活性
The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a novel sulfamoyl-benzamide derivative that has garnered attention for its biological activity, particularly as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of sulfamoyl-benzamide derivatives typically involves the reaction of benzamide with sulfamoyl chlorides and various substituents to enhance their inhibitory properties against specific enzymes. The target compound was synthesized through a multi-step process involving the formation of thiazole and sulfonyl moieties, which are critical for its biological activity.
Inhibition of h-NTPDases
Research indicates that various sulfamoyl-benzamide derivatives exhibit selective inhibition of h-NTPDases, which are implicated in several pathological conditions, including cancer and inflammatory diseases. The compound's efficacy was evaluated through IC50 values against different h-NTPDase isoforms:
Compound | h-NTPDase Isoform | IC50 (μM) |
---|---|---|
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide | NTPDase1 | 2.88 ± 0.13 |
NTPDase2 | 0.72 ± 0.11 | |
NTPDase3 | 0.28 ± 0.07 |
The compound demonstrated strong inhibitory activity, particularly against h-NTPDase1 and h-NTPDase3, suggesting its potential as a therapeutic agent in diseases where these enzymes are overactive .
Anticancer Properties
In addition to its role as an enzyme inhibitor, the compound has been evaluated for anticancer properties. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism of action was linked to cell cycle arrest and inhibition of tubulin polymerization:
- Cell Line Tested : MCF-7
- Inhibition Rate : 90% at 6.25 µg/mL
Flow cytometric assays confirmed that the compound led to significant cell cycle arrest in treated cells, highlighting its potential as an anticancer agent .
Case Studies
- Study on h-NTPDases : A comprehensive study evaluated multiple sulfamoyl-benzamide derivatives for their inhibitory effects on h-NTPDases. The most potent inhibitors were identified through molecular docking studies, revealing significant interactions with key amino acids in the enzyme active sites .
- Anticancer Efficacy : In a study focusing on the anticancer activity of sulfamoyl derivatives, it was found that certain compounds led to effective cell cycle arrest in breast cancer cells. The results indicated that these compounds could be developed further for cancer therapy .
属性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O9S3/c1-34-13-11-25(12-14-35-2)38(32,33)19-7-3-16(4-8-19)21(27)24-22-23-15-20(36-22)37(30,31)18-9-5-17(6-10-18)26(28)29/h3-10,15H,11-14H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHXBPRZRRSCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O9S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。